3-[2-(1,3-Thiazol-5-yl)hydrazinylidene]-2H-1-benzopyran-2,4(3H)-dione
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Overview
Description
3-[2-(1,3-Thiazol-5-yl)hydrazinylidene]-2H-1-benzopyran-2,4(3H)-dione is a complex organic compound that features a thiazole ring and a benzopyranone structure. This compound is of significant interest due to its potential biological and pharmacological activities. The thiazole ring is known for its presence in various biologically active molecules, making this compound a promising candidate for further research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1,3-Thiazol-5-yl)hydrazinylidene]-2H-1-benzopyran-2,4(3H)-dione typically involves the condensation of a thiazole derivative with a benzopyranone precursor. One common method is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde with a ketone in the presence of a base. This reaction is often carried out under reflux conditions with solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, is crucial to maximize yield and purity. Techniques like solvent-free Claisen-Schmidt condensation with SiCl4 at elevated temperatures (100-110°C) have been explored to improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[2-(1,3-Thiazol-5-yl)hydrazinylidene]-2H-1-benzopyran-2,4(3H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield fully saturated compounds .
Scientific Research Applications
3-[2-(1,3-Thiazol-5-yl)hydrazinylidene]-2H-1-benzopyran-2,4(3H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Used in the development of new materials with specific properties, such as dyes or sensors.
Mechanism of Action
The mechanism of action of 3-[2-(1,3-Thiazol-5-yl)hydrazinylidene]-2H-1-benzopyran-2,4(3H)-dione involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole, benzothiazole, and thiazolidine share structural similarities with 3-[2-(1,3-Thiazol-5-yl)hydrazinylidene]-2H-1-benzopyran-2,4(3H)-dione.
Benzopyran Derivatives: Compounds like coumarin and chromone also share structural similarities.
Uniqueness
What sets this compound apart is its unique combination of a thiazole ring and a benzopyranone structure. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for further research .
Properties
CAS No. |
844439-20-9 |
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Molecular Formula |
C12H7N3O3S |
Molecular Weight |
273.27 g/mol |
IUPAC Name |
4-hydroxy-3-(1,3-thiazol-5-yldiazenyl)chromen-2-one |
InChI |
InChI=1S/C12H7N3O3S/c16-11-7-3-1-2-4-8(7)18-12(17)10(11)15-14-9-5-13-6-19-9/h1-6,16H |
InChI Key |
HMFPAKPOJMBBLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)N=NC3=CN=CS3)O |
Origin of Product |
United States |
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